1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)
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Overview
Description
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) is a chemical compound with the molecular formula C14H20F6N2O4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) typically involves the reaction of 1-(3-Methylbenzyl)piperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-(3-Methylbenzyl)piperazine and trifluoroacetic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate): Similar in structure but with a methoxy group instead of a methyl group.
Piperazinium bis(trifluoroacetate): Contains a piperazine ring with two trifluoroacetate groups.
Uniqueness
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for various research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2C2HF3O2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDNEKJSKANID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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